2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene
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Overview
Description
2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of a chloromethyl group, a methoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene typically involves the chloromethylation of 1-methoxy-4-(trifluoromethyl)benzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of alternative chloromethylating agents and catalysts may be explored to improve the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Major Products
Scientific Research Applications
2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene involves its interaction with various molecular targets:
Nucleophilic Substitution: The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Oxidation and Reduction: The methoxy and trifluoromethyl groups can undergo redox reactions, altering the electronic properties of the molecule and affecting its reactivity
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(Chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene can be compared with other similar compounds:
Benzyl Chloride: Similar in structure but lacks the methoxy and trifluoromethyl groups, making it less reactive and less versatile in chemical synthesis.
Trifluoromethylbenzene: Lacks the chloromethyl and methoxy groups, making it less suitable for nucleophilic substitution reactions.
Methoxybenzene: Lacks the chloromethyl and trifluoromethyl groups, making it less reactive in redox reactions.
These comparisons highlight the unique combination of functional groups in this compound, which confer its distinct reactivity and versatility in various applications.
Properties
Molecular Formula |
C9H8ClF3O |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-(chloromethyl)-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8ClF3O/c1-14-8-3-2-7(9(11,12)13)4-6(8)5-10/h2-4H,5H2,1H3 |
InChI Key |
FDDYANWDGMHXTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)CCl |
Origin of Product |
United States |
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